molecular formula C17H19N3O3 B1454127 1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1172252-48-0

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B1454127
CAS No.: 1172252-48-0
M. Wt: 313.35 g/mol
InChI Key: WIAGTARAKCTUSU-UHFFFAOYSA-N
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Description

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a 4-methoxyphenyl group and a piperidine ring with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution with 4-Methoxyphenyl Group: The pyrimidine ring is then subjected to a nucleophilic aromatic substitution reaction with 4-methoxyphenyl halide in the presence of a base.

    Formation of Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction of a suitable precursor, such as a 1,5-diamine, under acidic conditions.

    Introduction of Carboxylic Acid Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with nucleophiles such as amines or thiols.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent for various diseases.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific proteins and enzymes.

    Industrial Applications: It may be used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. For example, it may inhibit the uptake of γ-aminobutyric acid (GABA), leading to altered neurotransmission and potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents, which may exhibit varying biological activities and pharmacological properties.

    Piperidine Derivatives: Compounds with piperidine rings and different functional groups, which may have different therapeutic applications and mechanisms of action.

    Methoxyphenyl Substituted Compounds: Compounds with methoxyphenyl groups attached to different heterocyclic rings, which may show diverse chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-14-6-4-12(5-7-14)15-9-16(19-11-18-15)20-8-2-3-13(10-20)17(21)22/h4-7,9,11,13H,2-3,8,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAGTARAKCTUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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